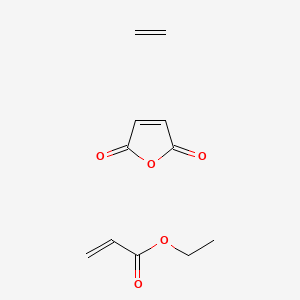
Ethene;ethyl prop-2-enoate;furan-2,5-dione
Übersicht
Beschreibung
Ethene;ethyl prop-2-enoate;furan-2,5-dione is a complex polymer that combines the properties of ethyl acrylate, ethene, and maleic anhydride. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethene;ethyl prop-2-enoate;furan-2,5-dione typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators, and the reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous reactors to ensure consistent product quality. The monomers are fed into the reactor along with the initiator, and the reaction is carefully controlled to maintain the desired molecular weight and polymer properties .
Analyse Chemischer Reaktionen
Types of Reactions
Ethene;ethyl prop-2-enoate;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives of the polymer.
Wissenschaftliche Forschungsanwendungen
Ethene;ethyl prop-2-enoate;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance
Wirkmechanismus
The mechanism of action of Ethene;ethyl prop-2-enoate;furan-2,5-dione involves its ability to form strong covalent bonds with various substrates. The polymer’s functional groups interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, leading to its effectiveness in applications such as adhesives and coatings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-ethylhexyl ester, polymer with ethene and ethenyl acetate
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate
Uniqueness
Ethene;ethyl prop-2-enoate;furan-2,5-dione stands out due to its unique combination of monomers, which imparts superior adhesive properties and chemical resistance. This makes it particularly valuable in industrial applications where durability and performance are critical.
Eigenschaften
CAS-Nummer |
41171-14-6 |
|---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
ethene;ethyl prop-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C5H8O2.C4H2O3.C2H4/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-2/h3H,1,4H2,2H3;1-2H;1-2H2 |
InChI-Schlüssel |
GURLTLRQWSAAIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
Kanonische SMILES |
CCOC(=O)C=C.C=C.C1=CC(=O)OC1=O |
Key on ui other cas no. |
41171-14-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













